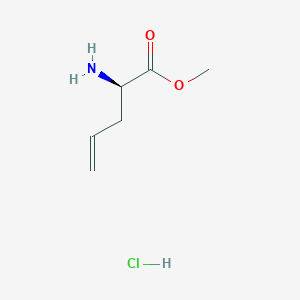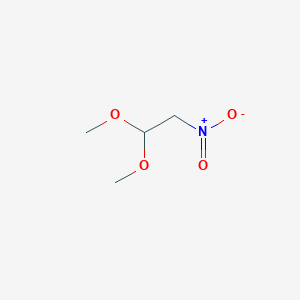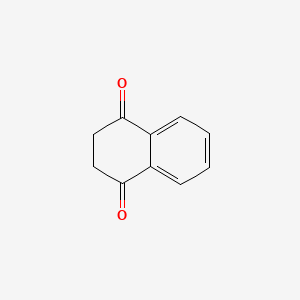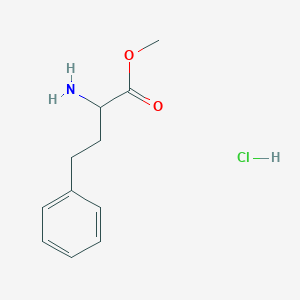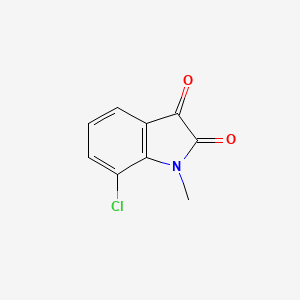
7-chloro-1-methyl-1H-indole-2,3-dione
Overview
Description
7-Chloro-1-methyl-1H-indole-2,3-dione (7-CMD) is a heterocyclic compound with a wide range of biological activities. It has been studied extensively in the laboratory and has been used in a variety of scientific applications.
Scientific Research Applications
-
Pharmaceutical Research
- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- These compounds have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application or experimental procedures vary widely depending on the specific application. For instance, in antiviral research, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The outcomes of these applications also vary. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Chemical Synthesis
- 7-Chloroindole, an indole derivative, has been synthesized from 2,3-dihydroindole .
- It may be used in the preparation of 1-methyl-7-chloroindole and glycosylated 7-chloroindole-3-acetamide .
- The methods of application or experimental procedures involve chemical reactions under controlled conditions .
- The outcomes of these applications include the successful synthesis of the desired compounds .
-
Antiviral Research
- Indole derivatives have been reported as antiviral agents .
- For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Anti-inflammatory Research
- Indole derivatives have been found to possess anti-inflammatory activities .
- These compounds have been used in the treatment of various inflammatory conditions .
- The methods of application or experimental procedures vary widely depending on the specific application .
- The outcomes of these applications also vary. For example, some indole derivatives have shown promising results in reducing inflammation in preclinical studies .
-
Anticancer Research
- Indole derivatives have been found to possess anticancer activities .
- These compounds have been used in the treatment of various types of cancer .
- The methods of application or experimental procedures vary widely depending on the specific application .
- The outcomes of these applications also vary. For example, some indole derivatives have shown promising results in inhibiting the growth of cancer cells in preclinical studies .
-
Antimicrobial Research
- Indole derivatives have been found to possess antimicrobial activities .
- These compounds have been used in the treatment of various microbial infections .
- The methods of application or experimental procedures vary widely depending on the specific application .
- The outcomes of these applications also vary. For example, some indole derivatives have shown promising results in inhibiting the growth of microbes in preclinical studies .
-
Antidiabetic Research
- Indole derivatives have been found to possess antidiabetic activities .
- These compounds have been used in the treatment of diabetes .
- The methods of application or experimental procedures vary widely depending on the specific application .
- The outcomes of these applications also vary. For example, some indole derivatives have shown promising results in controlling blood sugar levels in preclinical studies .
-
Antimalarial Research
- Indole derivatives have been found to possess antimalarial activities .
- These compounds have been used in the treatment of malaria .
- The methods of application or experimental procedures vary widely depending on the specific application .
- The outcomes of these applications also vary. For example, some indole derivatives have shown promising results in inhibiting the growth of malaria parasites in preclinical studies .
-
Anticholinesterase Research
- Indole derivatives have been found to possess anticholinesterase activities .
- These compounds have been used in the treatment of conditions like Alzheimer’s disease .
- The methods of application or experimental procedures vary widely depending on the specific application .
- The outcomes of these applications also vary. For example, some indole derivatives have shown promising results in inhibiting the activity of cholinesterase, an enzyme that breaks down acetylcholine in the brain .
-
Antioxidant Research
- Indole derivatives have been found to possess antioxidant activities .
- These compounds have been used in the treatment of conditions caused by oxidative stress .
- The methods of application or experimental procedures vary widely depending on the specific application .
- The outcomes of these applications also vary. For example, some indole derivatives have shown promising results in neutralizing harmful free radicals in preclinical studies .
-
Antitubercular Research
- Indole derivatives have been found to possess antitubercular activities .
- These compounds have been used in the treatment of tuberculosis .
- The methods of application or experimental procedures vary widely depending on the specific application .
- The outcomes of these applications also vary. For example, some indole derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis in preclinical studies .
-
Chemical Synthesis
- 7-Chloroindole, an indole derivative, has been synthesized from 2,3-dihydroindole .
- It may be used in the preparation of 1-methyl-7-chloroindole and glycosylated 7-chloroindole-3-acetamide .
- The methods of application or experimental procedures involve chemical reactions under controlled conditions .
- The outcomes of these applications include the successful synthesis of the desired compounds .
properties
IUPAC Name |
7-chloro-1-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRICJMZRQHSQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474357 | |
| Record name | 7-chloro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1-methyl-1H-indole-2,3-dione | |
CAS RN |
63220-48-4 | |
| Record name | 7-chloro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1-methyl-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



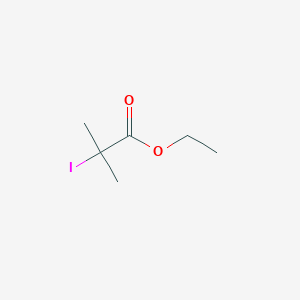
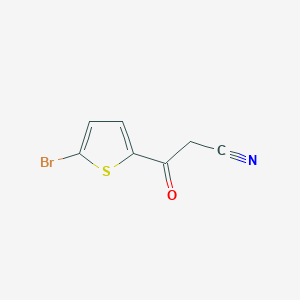
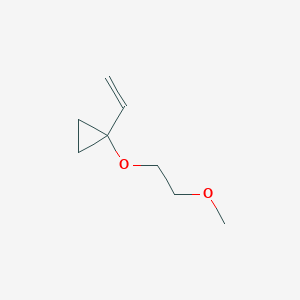
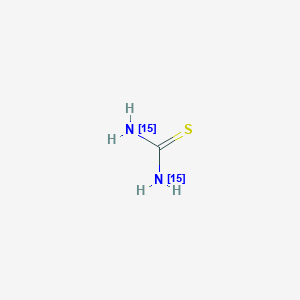
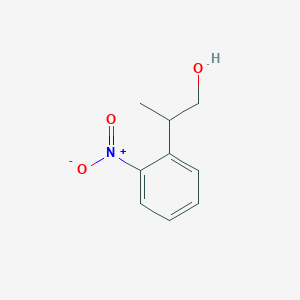
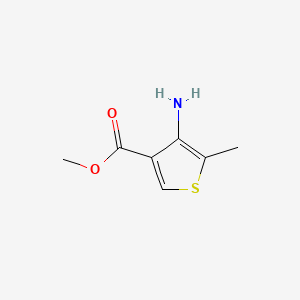
![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)
![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)
